

An In-depth Technical Guide to Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate

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Compound of Interest

Compound Name:	Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate
Cat. No.:	B1418159

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged five-membered heterocycle that serves as a cornerstone in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role as a versatile scaffold in the design of novel therapeutic agents. Compounds incorporating the isoxazole moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.^[1] This guide focuses on a specific, functionalized isoxazole derivative: **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate** (CAS Number: 60640-71-3).^{[2][3][4]} The strategic placement of a 4-hydroxyphenyl group at the 5-position and a methyl carboxylate group at the 3-position creates a molecule with significant potential for chemical modification and as a core fragment in drug discovery programs, particularly in oncology and inflammation.

Physicochemical and Structural Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key characteristics of **Methyl 5-(4-**

hydroxyphenyl)isoxazole-3-carboxylate are summarized below.

Property	Value	Source(s)
CAS Number	60640-71-3	[2] [3] [4]
Molecular Formula	C ₁₁ H ₉ NO ₄	[2] [5]
Molecular Weight	219.19 g/mol	[2] [5]
Appearance	Liquid	[2]
Purity	Typically ≥97%	[2]
InChI Key	Information not available in search results.	
SMILES String	Information not available in search results.	

Synthesis and Structural Elucidation

The construction of the 3,5-disubstituted isoxazole core is most efficiently achieved via a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This powerful, convergent strategy allows for the rapid assembly of the heterocyclic ring with excellent control over regioselectivity.

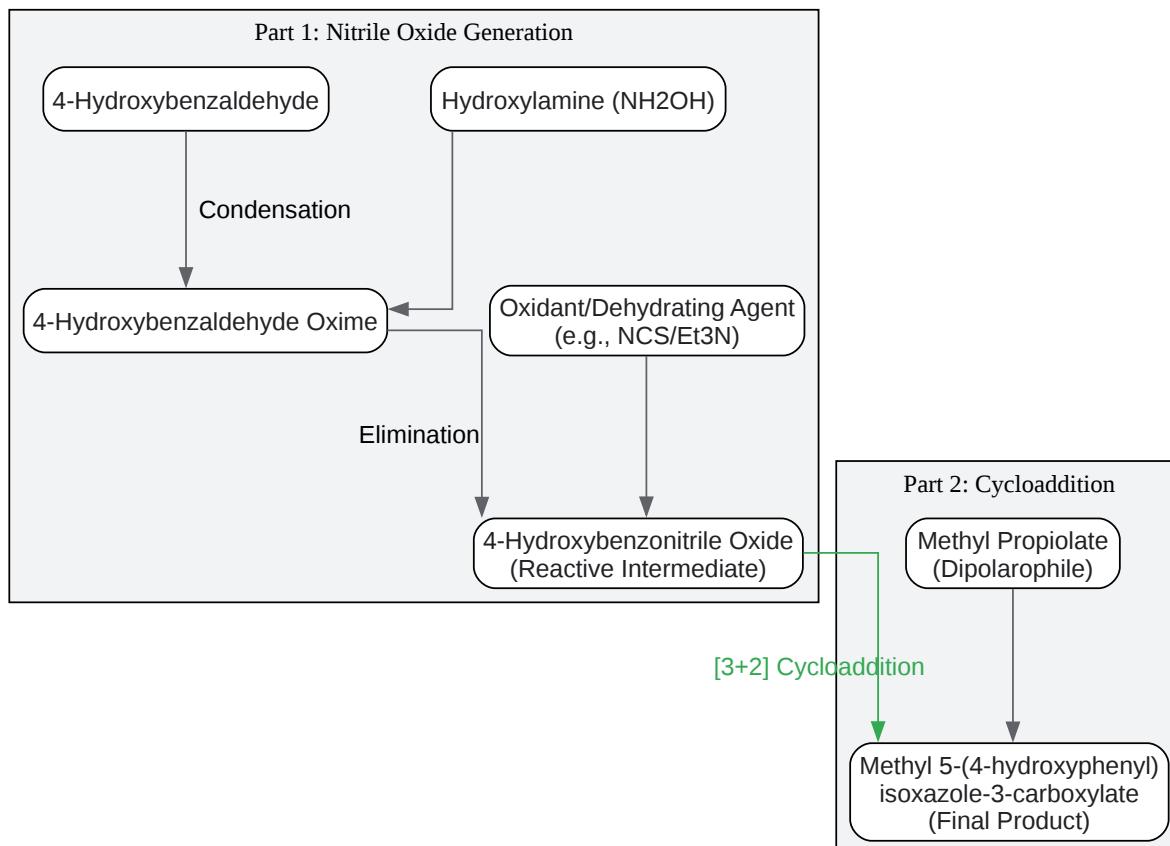
Core Synthesis Workflow: 1,3-Dipolar Cycloaddition

The most logical and field-proven synthetic route involves the reaction of an in situ-generated nitrile oxide with an activated alkyne. For the target compound, this translates to the cycloaddition of 4-hydroxybenzonitrile oxide with methyl propiolate.

- Nitrile Oxide Generation:** The nitrile oxide dipole is not typically isolated due to its high reactivity. It is generated in situ from the corresponding aldoxime, 4-hydroxybenzaldehyde oxime. The oxime is prepared by a standard condensation reaction between 4-hydroxybenzaldehyde and hydroxylamine. The subsequent dehydration of the oxime to the nitrile oxide is commonly achieved using a mild oxidant or a dehydrating agent. Common reagents for this step include sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in

the presence of a base like triethylamine. The base is crucial as it facilitates the elimination of HCl, forming the reactive nitrile oxide.

- Cycloaddition: The generated 4-hydroxybenzonitrile oxide immediately reacts with the dipolarophile, methyl propiolate. This reaction proceeds in a concerted, pericyclic fashion. The regioselectivity, which dictates the formation of the 5-phenyl-3-carboxylate isomer over the 4-phenyl-3-carboxylate alternative, is governed by the electronic properties of the dipole and dipolarophile, as described by Frontier Molecular Orbital (FMO) theory. Generally, the reaction favors the isomer where the largest coefficient of the dipole's Highest Occupied Molecular Orbital (HOMO) aligns with the largest coefficient of the dipolarophile's Lowest Unoccupied Molecular Orbital (LUMO).



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*Synthetic workflow for **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate**.*

Structural Characterization

Post-synthesis, the identity and purity of the compound must be rigorously confirmed. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR will show characteristic signals for the aromatic protons of the hydroxyphenyl group, the singlet for the isoxazole C4-proton, and the singlet for the methyl ester protons. ^{13}C NMR will confirm the presence of all 11 carbon atoms, including the distinct signals for the isoxazole ring carbons (C3, C4, C5), the carbonyl carbon of the ester, and the aromatic carbons.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement, which should match the calculated mass of the molecular formula $\text{C}_{11}\text{H}_9\text{NO}_4$.
- High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compound, typically aiming for >95% for use in biological assays.

Biological Activity and Applications in Drug Discovery

While direct biological data for **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate** is not extensively published, the therapeutic potential can be inferred from structurally similar compounds and the broader isoxazole class. The isoxazole scaffold is a key component in numerous FDA-approved drugs, highlighting its clinical relevance.[\[1\]](#)

Inhibition of the TGF- β /Smad4 Signaling Pathway

Of particular relevance is the compound (S,R)3-(4-Hydroxyphenyl)-4,5-Dihydro-5-Isoxazole Acetic Acid Methyl Ester, known as ISO-1. This molecule is a potent small-molecule inhibitor of Macrophage Migration Inhibitory Factor (MIF) and has been shown to inhibit the Epithelial-to-Mesenchymal Transition (EMT) in nasopharyngeal carcinoma cells.[\[6\]](#) Crucially, this action is mediated through the TGF- β /Smad4 signaling axis.[\[6\]](#)

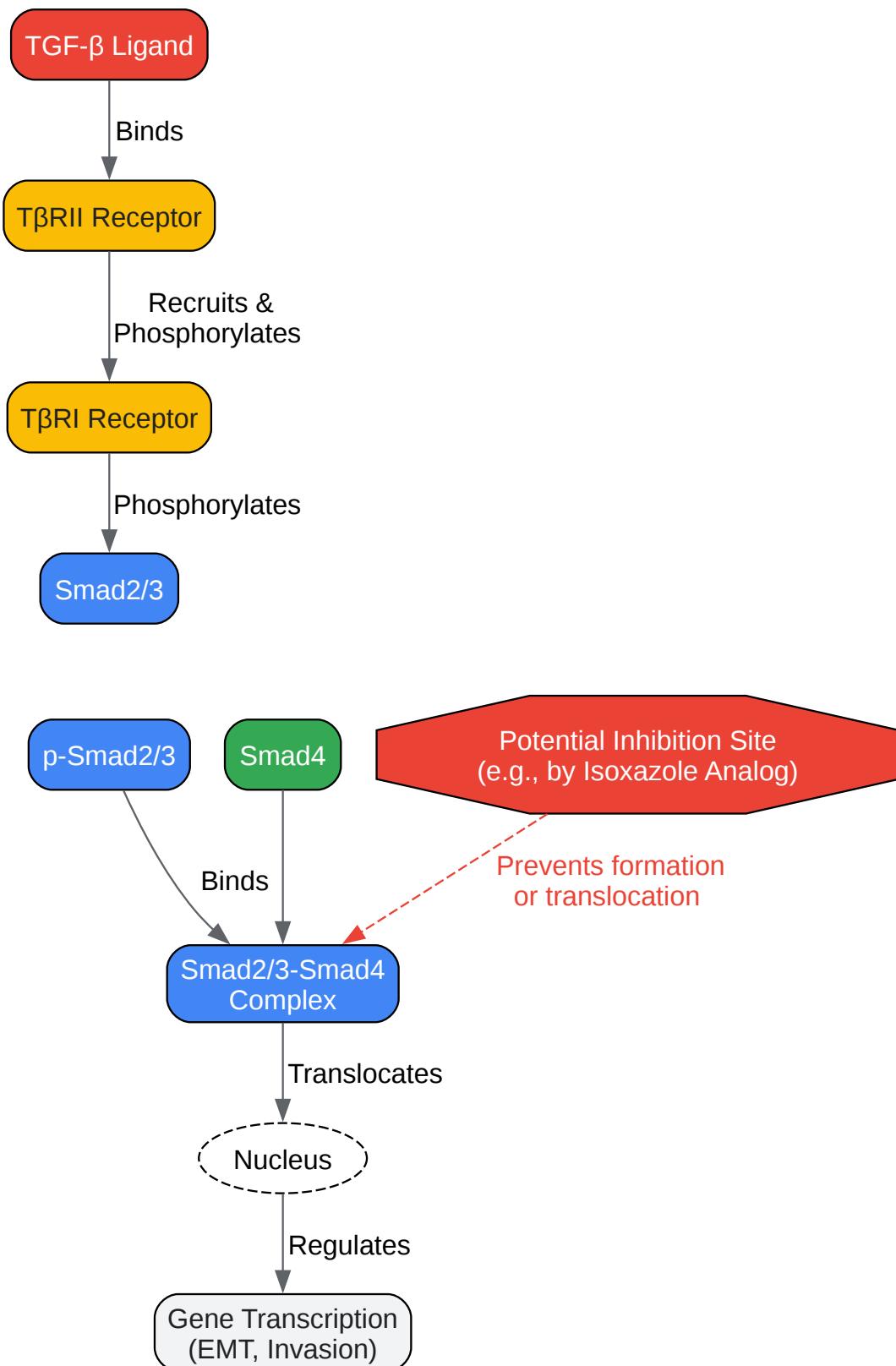
The Transforming Growth Factor- β (TGF- β) pathway is a critical signaling cascade that regulates numerous cellular processes.[\[2\]](#)[\[3\]](#) In the context of cancer, it has a dual role: it acts as a tumor suppressor in the early stages but can promote tumor progression, invasion, and metastasis in advanced stages.[\[1\]](#)[\[7\]](#)

The Canonical Pathway:

- Ligand Binding: TGF- β ligand binds to the TGF- β type II receptor (T β RII).

- Receptor Complex Formation: T β RII recruits and phosphorylates the TGF- β type I receptor (T β RI).
- Smad Activation: The activated T β RI kinase phosphorylates receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.
- Complex Formation: Phosphorylated R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4.
- Nuclear Translocation & Gene Regulation: The Smad2/3-Smad4 complex translocates to the nucleus, where it partners with other transcription factors to regulate the expression of target genes that drive processes like EMT.

The structural similarity between our topic compound and ISO-1—both featuring a 4-hydroxyphenyl group attached to an isoxazole (or isoxazoline) ring—suggests that **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate** could be a valuable starting point for developing inhibitors targeting this pathway. It may act by interfering with key protein-protein interactions within the cascade or by inhibiting upstream regulators like MIF.

[Click to download full resolution via product page](#)*Simplified TGF-β/Smad4 signaling pathway and potential point of inhibition.*

Representative Experimental Protocol: In Vitro Wound Healing (Scratch) Assay

To evaluate the potential of **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate** to inhibit cell migration, a foundational process in metastasis, the wound healing or scratch assay is a robust and widely adopted method.[4][5][8]

Objective: To determine if the test compound inhibits the collective migration of a cancer cell monolayer in vitro.

Pillar of Trustworthiness: This protocol includes controls to validate the observed effects. A vehicle control (e.g., DMSO) is essential to ensure the solvent does not affect migration, and a positive control (a known migration inhibitor, like Cytochalasin D or a relevant clinical drug) confirms the assay's sensitivity.

Methodology:

- **Cell Culture Preparation:**
 - **Rationale:** To create a uniform "tissue" model for wounding.
 - **Steps:**
 1. Seed a suitable cancer cell line (e.g., A549 lung carcinoma or MDA-MB-231 breast cancer cells) into 6-well or 12-well plates.
 2. Culture the cells in appropriate media (e.g., DMEM with 10% FBS) until they form a fully confluent monolayer. This typically takes 24-48 hours.[9]
- **Pre-treatment and Wounding:**
 - **Rationale:** To assess the compound's effect on migration while minimizing confounding effects from cell proliferation.
 - **Steps:**

1. Starve the cells for 2-4 hours in low-serum media (e.g., 0.5-1% FBS) to reduce proliferation.
2. Treat the cells with various concentrations of **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate**, a vehicle control, and a positive control for 1-2 hours prior to wounding.
3. Using a sterile p200 pipette tip, create a single, straight scratch down the center of each well. Apply consistent pressure to ensure a uniform gap.[5][9]
4. Gently wash each well twice with PBS to remove dislodged cells and debris.[6]
5. Add back the low-serum media containing the respective treatments.

- Imaging and Data Acquisition:
 - Rationale: To quantitatively measure the rate of wound closure over time.
 - Steps:
 1. Immediately after wounding (T=0), place the plate on an inverted microscope equipped with a camera.
 2. Capture images of the scratch in predefined locations for each well. Phase-contrast microscopy at 4x or 10x magnification is ideal.[9]
 3. Return the plate to the incubator (37°C, 5% CO₂).
 4. Acquire images of the same locations at regular time intervals (e.g., every 6, 12, and 24 hours).
- Data Analysis:
 - Rationale: To quantify the inhibitory effect of the compound.
 - Steps:
 1. Use image analysis software (e.g., ImageJ) to measure the area of the cell-free gap at each time point.

2. Calculate the percentage of wound closure for each condition relative to the T=0 area using the formula: % Wound Closure = [(Area at T=0 - Area at T=x) / Area at T=0] * 100
3. Compare the wound closure rates between the compound-treated groups and the vehicle control. A statistically significant reduction in closure indicates an inhibitory effect on cell migration.

Conclusion and Future Directions

Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate, identified by CAS Number 60640-71-3, represents a promising chemical entity for drug discovery. Its synthesis is accessible through well-established 1,3-dipolar cycloaddition chemistry. While direct biological profiling is limited, compelling evidence from structurally related analogs strongly suggests its potential as a modulator of key oncogenic pathways, such as the TGF- β /Smad4 signaling cascade.

Future research should focus on the comprehensive biological characterization of this molecule. This includes:

- Screening against a panel of cancer cell lines to assess anti-proliferative and anti-migratory activity.
- Performing detailed mechanistic studies, such as Western blotting and reporter assays, to confirm its effect on the TGF- β /Smad4 pathway.
- Utilizing its functional handles (the phenolic hydroxyl and the methyl ester) for the synthesis of a focused library of derivatives to establish structure-activity relationships (SAR) and optimize potency and selectivity.

This technical guide provides the foundational knowledge for researchers to leverage **Methyl 5-(4-hydroxyphenyl)isoxazole-3-carboxylate** as a valuable tool in the development of next-generation therapeutics.

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